molecular formula C9H12ClNO2 B15236761 2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL

2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL

Cat. No.: B15236761
M. Wt: 201.65 g/mol
InChI Key: RKFJULZVYGOVPL-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with an appropriate amine source under reductive amination conditions. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde or 2-chloro-4-methoxyacetophenone.

    Reduction: Formation of 2-amino-2-(2-chloro-4-methoxyphenyl)ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The chlorine and methoxy substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-chlorophenyl)ethanol: Similar structure but lacks the methoxy group.

    2-Amino-2-(4-methoxyphenyl)ethanol: Similar structure but lacks the chlorine atom.

    2-Amino-2-(2-chloro-4-methoxyphenyl)ethanamine: Similar structure but lacks the hydroxyl group.

Uniqueness

2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-amino-2-(2-chloro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12ClNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3

InChI Key

RKFJULZVYGOVPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CO)N)Cl

Origin of Product

United States

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